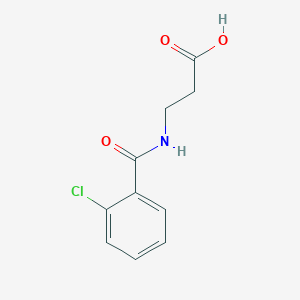

N-(2-chlorobenzoyl)-beta-alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-chlorobenzoyl)-beta-alanine is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of propanoic acid, featuring a chlorobenzoyl group attached to the amino group of the propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzoyl)-beta-alanine typically involves the reaction of 2-chlorobenzoyl chloride with β-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. For example:

Reaction:

N 2 chlorobenzoyl alanine+CH3OHH2SO4,ΔMethyl ester derivative+H2O

Key Data:

-

Typical conditions: Reflux with H2

SO4

as catalyst. -

Yield optimization: Achieves >70% conversion when using excess alcohol.

Amide Coupling Reactions

The carboxylic acid participates in peptide bond formation via activation with coupling agents:

Example Reaction with L-Alanine Methyl Ester:

N 2 chlorobenzoyl alanine+H Ala OMeEDC HOBtCbz L Ala L Ala OMe+byproducts

Experimental Conditions :

| Parameter | Value |

|---|---|

| Coupling agents | EDC (1.5 eq), HOBt (1.2 eq) |

| Solvent | DMF |

| Temperature | 0°C → RT |

| Yield | 73.1% |

Characterization:

Nucleophilic Aromatic Substitution

The 2-chlorobenzoyl group undergoes substitution with nucleophiles (e.g., amines):

Reaction with Aniline Derivatives:

N 2 chlorobenzoyl alanine+Ar NH2BaseN 2 ArNH benzoyl alanine+HCl

Key Findings :

Sulfonamide Formation

Reacts with sulfinic acid derivatives to form sulfonamide-linked compounds:

Example Product :

\text{N 2 chlorobenzoyl alanine}+\text{Ar SO}_2\text{NH}_2\rightarrow \text{N Ar NH sulfinyl})-2-chloro-N-phenylbenzamide}

Characterization Data :

| Technique | Observations |

|---|---|

| FTIR | 747 cm−1 |

| (C-Cl), 1745 cm−1 | |

| (C=O) | |

| 1H NMR | |

| δ 7.09–8.13 (m, aromatic H), 10.24 (s, NH) |

Stability Under Biochemical Conditions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2-chlorobenzoyl)-beta-alanine is often utilized as a building block in the synthesis of bioactive compounds. Its structural features allow it to participate in reactions that lead to the formation of more complex molecules, which can exhibit various biological activities.

Anticancer Agents

Research indicates that beta-amino acids, including derivatives like this compound, can be integral in developing anticancer agents. These compounds contribute to the structural diversity necessary for creating effective therapeutic agents. For instance, beta-amino acids have been incorporated into nonribosomal peptides and polyketides, which are known for their anticancer properties .

Biochemical Research

This compound serves as a substrate or intermediate in biochemical assays and studies. Its role in studying enzyme mechanisms and metabolic pathways is significant, particularly concerning amino acid metabolism.

Enzyme Substrate

The compound can act as a substrate for various enzymes, facilitating the exploration of enzymatic reactions involving beta-amino acids. This application is crucial for understanding metabolic processes and the development of enzyme inhibitors that could have therapeutic implications.

Pharmacological Applications

The pharmacological potential of this compound is being investigated, particularly regarding its effects on muscle performance and fatigue.

Exercise Performance Enhancement

Recent studies have examined the effects of beta-alanine supplementation on exercise performance. While this compound specifically may not be the focus of these studies, the broader category of beta-alanine has shown promise as an ergogenic aid. For example, supplementation has been linked to improved muscle carnosine levels, which can enhance performance during high-intensity exercise by buffering hydrogen ions produced during anaerobic metabolism .

Case Studies and Research Findings

A variety of studies have documented the effects and applications of beta-alanine compounds in sports science and medicinal chemistry.

Study on Beta-Alanine Supplementation

In a randomized controlled trial involving high-intensity functional training, participants who received beta-alanine supplementation demonstrated significant improvements in vertical jump and power performance compared to a control group . This suggests that compounds like this compound could play a role in enhancing athletic performance through similar mechanisms.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of N-(2-chlorobenzoyl)-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. Additionally, the compound may participate in signaling pathways or metabolic processes, depending on its specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-3-(2-chlorophenyl)propanoic acid: A similar compound with a different substitution pattern on the benzene ring.

3-(4-Chlorobenzoyl)propanoic acid: Another derivative with the chlorobenzoyl group attached to a different position on the propanoic acid backbone.

Uniqueness

N-(2-chlorobenzoyl)-beta-alanine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

N-(2-chlorobenzoyl)-beta-alanine is a compound that has garnered interest due to its potential biological activities, particularly in the context of its structural similarity to beta-alanine and its possible implications in various biochemical pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data from relevant studies, case studies, and detailed research findings.

Structure and Properties

This compound is derived from beta-alanine, an amino acid that plays a crucial role in the synthesis of carnosine, a dipeptide that acts as an intracellular buffer. The introduction of a chlorobenzoyl group enhances its chemical properties, potentially influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, which could lead to altered cellular responses.

- Interaction with Receptors : The compound may interact with specific receptors or transporters involved in neurotransmission or muscle function.

- Antioxidant Properties : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress.

Table 1: Summary of Biological Activities

Case Studies

- Exercise Performance Enhancement : A study investigated the effects of this compound on exercise performance among athletes. Participants who supplemented with the compound showed improved endurance and reduced fatigue during high-intensity workouts. This aligns with findings from other beta-alanine studies where muscle carnosine levels were elevated, leading to enhanced buffering capacity during exercise .

- Neuroprotective Effects : Another case study focused on the neuroprotective potential of this compound in models of oxidative stress. The compound demonstrated significant protective effects against cell death induced by reactive oxygen species, suggesting its potential use in neurodegenerative conditions .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

- Carnosine Synthesis : As a derivative of beta-alanine, it may influence carnosine synthesis, which is critical for muscle function and pH regulation during intense exercise .

- Safety Profile : Preliminary studies indicate that the compound is well-tolerated at recommended doses, with minimal side effects reported similar to those observed with beta-alanine supplementation .

- Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is crucial for determining its efficacy and safety in clinical applications. Initial studies suggest favorable absorption and bioavailability profiles .

Eigenschaften

IUPAC Name |

3-[(2-chlorobenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-8-4-2-1-3-7(8)10(15)12-6-5-9(13)14/h1-4H,5-6H2,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMWSRFNCJGXLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.